1-(4-Azidophenyl)-5-phenylpenta-2,4-dien-1-one
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Overview
Description
1-(4-Azidophenyl)-5-phenylpenta-2,4-dien-1-one is a compound of significant interest in the field of organic chemistry. This compound features an azide group attached to a phenyl ring, which is further connected to a conjugated penta-2,4-dien-1-one system. The presence of the azide group makes it a versatile intermediate for various chemical transformations, particularly in click chemistry and bioconjugation applications.
Preparation Methods
The synthesis of 1-(4-Azidophenyl)-5-phenylpenta-2,4-dien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-azidobenzaldehyde and acetophenone.
Condensation Reaction: The key step involves a condensation reaction between 4-azidobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the desired penta-2,4-dien-1-one system.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
1-(4-Azidophenyl)-5-phenylpenta-2,4-dien-1-one undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Common reagents used in these reactions include copper catalysts for click chemistry, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions include triazoles, amines, and substituted derivatives.
Scientific Research Applications
1-(4-Azidophenyl)-5-phenylpenta-2,4-dien-1-one has several scientific research applications:
Bioconjugation: The azide group allows for the selective modification of biomolecules, making it useful in bioconjugation techniques.
Material Science: The compound is used in the development of functional materials, including fluorescent dyes and polymers.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Mechanism of Action
The mechanism of action of 1-(4-Azidophenyl)-5-phenylpenta-2,4-dien-1-one primarily involves its azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in click chemistry, where the compound acts as a linker between different molecular entities . The molecular targets and pathways involved depend on the specific application, such as bioconjugation or material synthesis.
Comparison with Similar Compounds
1-(4-Azidophenyl)-5-phenylpenta-2,4-dien-1-one can be compared with other azide-containing compounds:
N-(4-Azidophenyl)-carbazole: This compound also features an azide group and is used in similar applications such as click chemistry and fluorescent dye synthesis.
4-Azidophenyl glyoxal: Another azide-containing compound used in bioconjugation and material science.
The uniqueness of this compound lies in its conjugated penta-2,4-dien-1-one system, which provides additional reactivity and versatility compared to other azide-containing compounds.
Properties
CAS No. |
42280-42-2 |
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Molecular Formula |
C17H13N3O |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
1-(4-azidophenyl)-5-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H13N3O/c18-20-19-16-12-10-15(11-13-16)17(21)9-5-4-8-14-6-2-1-3-7-14/h1-13H |
InChI Key |
UNNQILDJYWCWBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Origin of Product |
United States |
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